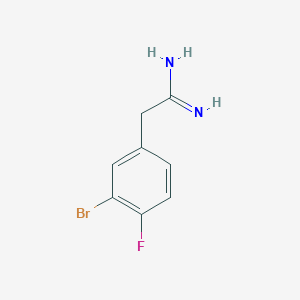

2-(3-Bromo-4-fluorophenyl)acetimidamide

Description

Overview of Acetimidamide Derivatives in Organic Chemistry

Acetimidamide, more commonly known as acetamidine, is the simplest member of the amidine class of organic compounds, characterized by the RC(NR')NR''R''' functional group. In the case of acetimidamide derivatives, the R group is a methyl group which is further substituted. The amidine functional group is a strong base due to the delocalization of the lone pair of electrons from the sp²-hybridized nitrogen onto the C=N double bond, resulting in a resonance-stabilized cation upon protonation.

In organic chemistry, acetimidamide derivatives serve as valuable and versatile intermediates. They are key precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrimidines and imidazoles. researchgate.net The reaction of an amidine with a β-dicarbonyl compound, for example, is a classic and efficient method for constructing the pyrimidine (B1678525) ring, a core structure in many biologically active molecules, including nucleic acids and various pharmaceuticals. The reactivity of the amidine moiety allows for its incorporation into complex molecular scaffolds, making it a staple in synthetic organic chemistry.

Significance of Halogenated Phenyl Moieties in Chemical Research

The incorporation of halogen atoms, particularly fluorine and bromine, onto a phenyl ring dramatically influences a molecule's physicochemical properties. This strategic halogenation is a cornerstone of modern medicinal chemistry and materials science. Halogens are highly valuable in drug design for their ability to modulate factors such as lipophilicity, metabolic stability, binding affinity, and bioavailability. acs.orgcutm.ac.in

Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Its small size means it can often substitute for a hydrogen atom without significant steric hindrance. Bromine, being larger and more polarizable, is a key participant in a specific type of non-covalent interaction known as halogen bonding. acs.org This is a highly directional interaction where the electropositive region (the σ-hole) on the bromine atom is attracted to a Lewis base, which can be crucial for molecular recognition at a protein's active site. acs.org The specific 3-bromo-4-fluoro substitution pattern creates a unique electronic and steric environment on the phenyl ring, offering a distinct profile for potential molecular interactions.

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.85 |

| Pauling Electronegativity | 3.98 | 2.96 |

| Polarizability (ų) | 0.56 | 4.77 |

| Primary Interaction Type | Hydrogen Bond Acceptor | Halogen Bond Donor |

Historical Development and Evolution of Related Structural Classes

The historical pathway to a compound like 2-(3-Bromo-4-fluorophenyl)acetimidamide involves the convergence of two major streams of organic chemistry: the synthesis of amidines and the development of organohalogen chemistry.

The synthesis of the acetimidamide functional group is rooted in the late 19th century. In 1877, Adolf Pinner first described a reaction that would become a foundational method for preparing amidines. wikipedia.orgdrugfuture.com The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). wikipedia.orgjk-sci.com Subsequent treatment of this salt with ammonia (B1221849) provides the corresponding amidine hydrochloride. researchgate.net This method remains a classic and reliable route for amidine synthesis. jk-sci.com

The development of halogenated organic compounds began in the 19th century with the systematic synthesis of molecules like chloroethane (B1197429) and chloroform. wikipedia.orgpharmaguideline.com However, their widespread application in areas like medicine and agriculture accelerated dramatically in the 20th century. The discovery of the profound biological effects of compounds containing carbon-halogen bonds led to an explosion in research, making halogenation a routine strategy in the development of new pharmaceuticals, pesticides, and advanced materials.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to the promising combination of its structural features. The compound is not just a simple organic molecule but a carefully designed scaffold that merges the synthetic utility of the acetimidamide group with the property-modulating effects of the 3-bromo-4-fluorophenyl moiety.

The rationale for its study can be summarized by the following points:

Synthetic Versatility: The acetimidamide group serves as a powerful handle for constructing more complex heterocyclic systems. This allows for the potential creation of novel libraries of compounds based on the 2-(3-Bromo-4-fluorophenyl) scaffold for screening in drug discovery programs.

Bioisosteric Potential: The halogenated phenyl ring is a common feature in many bioactive molecules. The specific 3-bromo-4-fluoro substitution provides a unique electronic signature and the potential for targeted interactions (hydrogen and halogen bonding) within biological receptors. The existence of commercially available precursors like 3-Bromo-4-fluorophenylacetic acid facilitates access to this specific structural motif for research purposes.

Novelty in Chemical Space: The precise combination of this particular acetimidamide and the di-halogenated phenyl ring represents an area of chemical space that is not extensively explored. Investigating its properties and reactivity could lead to the discovery of new chemical transformations or molecules with unique biological or material properties.

Therefore, this compound stands as a logical target for synthesis and evaluation, representing a confluence of established synthetic principles and modern strategies for molecular design.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFN2 |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8BrFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12) |

InChI Key |

OMGMUCKBRZPDFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=N)N)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromo 4 Fluorophenyl Acetimidamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-(3-bromo-4-fluorophenyl)acetimidamide identifies the most logical disconnections to simplify the structure into readily available starting materials. The primary disconnection is at the carbon-nitrogen double bond (C=N) of the amidine group. This leads back to the key precursor, 2-(3-bromo-4-fluorophenyl)acetonitrile (B1286807). This nitrile is a common intermediate in the synthesis of such compounds.

A further disconnection of the carbon-carbon bond between the aromatic ring and the acetonitrile (B52724) moiety suggests a pathway starting from a substituted bromofluorobenzene derivative, such as 3-bromo-4-fluorobenzyl bromide, and a cyanide source. The synthesis of the nitrile intermediate can be achieved through various methods, including the oxidation of corresponding alcohols or the dehydration of amides. organic-chemistry.org

Established Synthetic Routes to Substituted Acetimidamides

Several classical and well-established methods are available for the synthesis of acetimidamides from nitriles.

The Pinner reaction is a cornerstone method for converting nitriles into amidines. wikipedia.orggoogle.com The process involves two main steps. First, the nitrile, 2-(3-bromo-4-fluorophenyl)acetonitrile, is treated with an anhydrous alcohol (such as ethanol) in the presence of dry hydrogen chloride (HCl) gas. nrochemistry.comorganic-chemistry.org This acid-catalyzed reaction forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov In the second step, this isolated salt is reacted with ammonia (B1221849) to yield the desired this compound. nrochemistry.com

Modifications to the classical Pinner reaction have been developed to use milder conditions. For instance, trimethylsilyl (B98337) chloride (TMSCl) can be used for the in-situ generation of hydrogen chloride. rroij.com

| Pinner Reaction Steps | Reagents | Product |

| Step 1: Imidate Formation | 2-(3-bromo-4-fluorophenyl)acetonitrile, Anhydrous Alcohol (e.g., Ethanol), Dry HCl | Ethyl 2-(3-bromo-4-fluorophenyl)acetimidate hydrochloride (Pinner Salt) |

| Step 2: Ammonolysis | Pinner Salt, Ammonia (NH₃) | This compound |

Direct amination provides a more atom-economical route to amidines by avoiding the intermediate imidate step. This can be achieved by the direct addition of ammonia or amines to the nitrile precursor. These reactions often require catalysts to proceed efficiently. For example, the addition of amines to nitriles can be catalyzed by ytterbium amides under solvent-free conditions at elevated temperatures. organic-chemistry.org While direct addition of ammonia to aromatic nitriles can be performed under pressure, it often results in long reaction times and moderate yields. google.com

Alternatively, the starting material can be an amide. The condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal (B89532) can yield acetamidines, although it may produce a mixture of products including imidate esters. researchgate.net Suppressing the formation of the imidate ester can be achieved by conducting the reaction in the presence of excess dimethylamine. organic-chemistry.orgresearchgate.net

Amides, which can be considered derivatives of carbonyl compounds, are key in certain amidine syntheses. The synthesis of N-sulfonyl formamidines has been achieved through the direct condensation of sulfonamides and formamides, catalyzed by sodium iodide (NaI), avoiding hazardous reagents. organic-chemistry.org While not a direct route from a simple carbonyl compound to this compound, these condensation strategies highlight the versatility of amide chemistry. An amidation reaction, which is a type of condensation reaction, combines an amine and a carboxylic acid to produce an amide. libretexts.org This amide could then potentially be converted to the target amidine. For example, 4-bromophenylacetic acid can be reacted with an aniline (B41778) derivative to form an acetamide (B32628), showcasing the formation of the core C-C and C-N bonds present in the target molecule's backbone. nih.govresearchgate.net

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers advanced catalytic methods that can provide more efficient and selective routes to complex molecules.

Transition metal catalysis has become a powerful tool for constructing carbon-nitrogen bonds, a key step in the synthesis of nitrogen-containing compounds. ibs.re.krnih.gov These methods are often more efficient and selective than traditional approaches. mdpi.com For the synthesis of amidines, various transition metals have been employed.

Copper-catalyzed multicomponent reactions offer an efficient pathway. For instance, a three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide using a copper catalyst can produce N-sulfonylamidines. organic-chemistry.org Rhodium and iridium catalysts have been developed for direct C-H amination reactions using organic azides as the nitrogen source. ibs.re.kr This approach involves the chelation-assisted formation of a metallacycle, followed by C-N bond formation through a metal-nitrenoid intermediate. ibs.re.kr Such a strategy could potentially be adapted for the synthesis of the target compound by functionalizing the C-H bond of a suitable precursor.

| Catalytic System | Reaction Type | Potential Application |

| Ytterbium Amides | Direct amination of nitriles organic-chemistry.org | Catalyzes the addition of ammonia to 2-(3-bromo-4-fluorophenyl)acetonitrile. |

| Copper(II) Triflate | Aerobic oxidative three-component coupling organic-chemistry.org | Could be adapted for a multicomponent synthesis of amidine derivatives. |

| Rhodium(III)/Iridium(III) | Direct C-H amination with azides ibs.re.kr | Potential for direct functionalization of a (3-bromo-4-fluorophenyl)acetic acid derivative. |

Organocatalysis in Acetimidamide Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small, metal-free organic molecules to accelerate chemical reactions. nih.gov This approach offers significant advantages, including stability in air and moisture, lower toxicity compared to many metal catalysts, and the ability to perform reactions under mild conditions. nih.gov In the context of acetimidamide synthesis, while specific organocatalytic methods for this compound are not extensively documented, the principles of organocatalysis can be applied to the key bond-forming steps.

The synthesis of amidines typically involves the addition of an amine to a nitrile. Organocatalysts can facilitate this transformation through several activation modes. For instance, chiral thiourea (B124793) or squaramide catalysts operate through hydrogen bonding, activating the nitrile group and making it more susceptible to nucleophilic attack by an amine. nih.gov Alternatively, aminocatalysis, proceeding through enamine or iminium ion intermediates, could be envisioned for activating precursors to the acetimidamide structure. mdpi.com The development of organocatalytic systems for this synthesis would align with the increasing demand for enantiomerically pure drug candidates, should chiral analogues of the target compound be desired. mdpi.com

| Catalyst Type | Activation Mode | Potential Application in Acetimidamide Synthesis |

| Thioureas/Squaramides | Hydrogen Bonding | Activation of the nitrile precursor, enhancing its electrophilicity. |

| Chiral Amines (e.g., Proline) | Enamine/Iminium Ion Catalysis | Activation of carbonyl-containing precursors that could be converted to the acetimidamide moiety. mdpi.com |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Protonation and activation of the nitrile group or the amine component. |

| N-Heterocyclic Carbenes (NHCs) | Covalent Catalysis | Activation of aldehyde precursors for subsequent conversion to the target structure. |

Photochemical and Electrochemical Synthesis Strategies

Modern synthetic chemistry increasingly explores photochemical and electrochemical methods as alternatives to traditional thermal reactions, often providing unique reactivity and improved sustainability profiles. nih.govpharmtech.com

Photochemical Synthesis involves the use of light to promote chemical reactions. This can be achieved by exciting a molecule to a higher energy state, where it can undergo transformations not accessible under thermal conditions. nih.gov For the synthesis of acetimidamides, photochemical strategies could potentially involve the light-mediated addition of N-H bonds across a nitrile or the rearrangement of a suitable precursor. researchgate.net While direct photochemical synthesis of acetimidamides is not a common route, related transformations, such as the synthesis of amides from aromatic aldehydes using a photocatalyst and household lamps, demonstrate the potential of this approach for C-N bond formation. nih.gov The visible-light-mediated aza Paternò-Büchi reaction to form azetidines showcases the power of photochemistry in constructing nitrogen-containing heterocycles, a strategy that could inspire novel routes to amidine-containing structures. chemrxiv.orgyoutube.com

Electrochemical Synthesis utilizes electrical current to drive redox reactions, offering a reagent-free method for oxidation and reduction. pharmtech.com This technique can minimize waste by avoiding stoichiometric chemical oxidants or reductants. nih.gov In the context of amidine synthesis, an electrochemical approach could involve the anodic oxidation of an amine to generate a reactive intermediate that subsequently adds to a nitrile, or the cathodic reduction of a precursor molecule. Although direct electrochemical synthesis of this compound has not been detailed, the successful electrochemical synthesis of related nitrogen-containing compounds, such as vicinal azidoacetamides and sulfamides, highlights the viability of this strategy. nih.govresearchgate.netrsc.org These methods feature mild conditions and broad substrate scope, making electrochemistry an attractive area for future development in amidine synthesis. pharmtech.comnih.gov

| Synthetic Strategy | Principle | Potential Advantages | Challenges for Acetimidamide Synthesis |

| Photochemistry | Use of light to achieve excited states and induce reactions. nih.gov | Mild conditions, unique reactivity, high spatiotemporal control. | Identification of suitable photoresponsive precursors; potential for side reactions. |

| Electrochemistry | Use of electricity to drive non-spontaneous redox reactions. pharmtech.com | Avoids hazardous chemical redox agents, high selectivity via potential control, improved safety. pharmtech.comnih.gov | Optimization of electrolyte/electrode system; potential for electrode fouling. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and improving process efficiency. nih.gov This involves designing chemical processes that reduce waste, use less hazardous substances, and maximize the incorporation of starting materials into the final product. nih.govsphinxsai.com

Solvent-Free and Aqueous Media Syntheses

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. researchgate.net

Solvent-Free Syntheses , also known as solid-state or neat reactions, are conducted without any solvent. researchgate.netcmu.edu Reactants are mixed directly, often with grinding or heating, which can lead to significantly reduced waste, lower costs, and simpler workup procedures. researchgate.netnih.gov For the synthesis of amides, a related functional group, protocols involving the direct heating of a carboxylic acid and an amine source in the presence of a catalyst have proven effective. researchgate.net A similar solvent-free approach could be envisioned for the synthesis of this compound from the corresponding nitrile and ammonia source.

Aqueous Media Syntheses utilize water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov While challenges such as the poor solubility of organic reactants exist, these can sometimes be overcome using phase-transfer catalysts, co-solvents like glycerol, or by heating the reaction. nih.govnih.gov The synthesis of various nitrogen-containing heterocycles has been successfully demonstrated in aqueous media, sometimes accelerated by microwave or ultrasound irradiation. nih.govresearchgate.net Developing an aqueous synthesis for this compound would represent a significant step towards a more sustainable manufacturing process.

Microwave-Assisted and Ultrasound-Promoted Reactions

Alternative energy sources are a cornerstone of green synthetic chemistry, offering accelerated reaction times and often improved yields compared to conventional heating methods. tandfonline.com

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions. This process relies on the ability of polar molecules to generate heat by interacting with the electromagnetic field, leading to rapid and uniform heating. researchgate.net This technique has been shown to dramatically shorten reaction times for the synthesis of N-acetamides, often in the absence of a solvent. researchgate.net Applying microwave technology to the synthesis of this compound could significantly improve process efficiency.

Ultrasound-Promoted Reactions , or sonochemistry, use high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the reaction medium. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, which can dramatically increase reaction rates. nih.gov Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3-thiazoles and pyrazole-carboximidamides, often with high yields and short reaction times under mild conditions. tandfonline.comresearchgate.net

| Technique | Conventional Method (Heating) | Ultrasound-Promoted Method |

| Reaction | Synthesis of Thiocarbohydrazone tandfonline.com | Synthesis of Thiocarbohydrazone tandfonline.com |

| Time | 3 hours | 15 minutes |

| Yield | 70% | 90% |

| Conditions | Reflux | 70°C |

Atom Economy and Waste Minimization Strategies

Atom Economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions. jocpr.com For the synthesis of this compound, a route involving the direct addition of ammonia to 2-(3-bromo-4-fluorophenyl)acetonitrile would theoretically have 100% atom economy, representing an ideal synthetic pathway.

Waste Minimization is closely related to atom economy and is often quantified by the E-Factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the product. researchgate.net Strategies to minimize waste include using catalytic rather than stoichiometric reagents, recycling solvents and catalysts, and choosing synthetic routes with fewer steps. nih.gov Designing a synthesis for this compound that maximizes atom economy and minimizes the E-Factor is a key objective for sustainable production. nih.gov

Stereoselective and Regioselective Synthesis Considerations for this compound Analogues

While this compound itself is an achiral molecule, the synthesis of its analogues often requires precise control over stereochemistry and regiochemistry to ensure the desired biological activity.

Stereoselective Synthesis refers to methods that preferentially form one stereoisomer over others. If an analogue of the target compound were to contain a chiral center, for instance, by substitution on the carbon atom between the phenyl ring and the amidine group, an enantioselective or diastereoselective synthesis would be necessary. mit.edu This can be achieved using chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, or chiral starting materials. researchgate.net For example, the addition of a nucleophile to an imine precursor of an acetimidamide analogue could be controlled using a chiral catalyst to yield a single enantiomer of the product.

Regioselective Synthesis is critical when a molecule has multiple reactive sites, and the reaction must be directed to a specific position. For analogues of this compound, regioselectivity would be important if, for example, further functionalization of the aromatic ring were required, or if unsymmetrically substituted amidines were being prepared. nih.gov The reaction of thioamides with sulfonyl azides has been shown to be an efficient method for the regioselective synthesis of N-sulfonyl amidines, demonstrating that control over which nitrogen atom is functionalized is achievable. nih.gov Similarly, in reactions involving precursors with multiple electrophilic or nucleophilic centers, the choice of reagents and reaction conditions is crucial to ensure the reaction occurs at the desired location. nih.gov

Control of Diastereoselectivity and Enantioselectivity

A thorough review of available scientific literature reveals no specific research findings on the control of diastereoselectivity or enantioselectivity in the synthesis of this compound or its derivatives. The parent compound, this compound, is an achiral molecule, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, methods to control stereoselectivity would only apply to the synthesis of chiral derivatives. As no studies detailing the asymmetric synthesis of such derivatives have been reported, this section cannot be elaborated upon with scientifically accurate and sourced data.

Regioselective Functionalization of the Halogenated Phenyl Ring

The halogenated phenyl ring of this compound, and its synthetic precursors like 2-(3-bromo-4-fluorophenyl)acetonitrile, offers two distinct sites for functionalization: the carbon-bromine (C-Br) bond at position 3 and the carbon-fluorine (C-F) bond at position 4. The significant difference in reactivity between these two halogen atoms allows for highly regioselective chemical transformations.

The primary strategy for achieving regioselectivity hinges on the choice of reaction conditions, particularly in the context of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed reactions, particularly those employing palladium catalysts, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl > C–F. nih.gov This established trend predicts that the C-Br bond in the 3-bromo-4-fluorophenyl group will be selectively activated over the much stronger and less reactive C-F bond.

This principle has been demonstrated in studies on analogous substrates. For instance, research on the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone found that the reaction proceeds with high regioselectivity, with the amine coupling exclusively at the bromine-substituted position. researchgate.net This selective functionalization of the C-Br bond occurred in preference to both nucleophilic substitution of the fluorine atom and α-arylation of the acetyl group. researchgate.net It is well-established that bulky, electron-rich phosphine (B1218219) ligands are effective in promoting these types of cross-coupling reactions. researchgate.net

This high selectivity allows for the introduction of a wide variety of substituents at the C-3 position through common palladium-catalyzed methods, including:

Suzuki Coupling: Introduction of aryl or vinyl groups using boronic acids.

Sonogashira Coupling: Introduction of alkynyl groups using terminal alkynes.

Heck Coupling: Introduction of alkenyl groups using alkenes.

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.

Stille Coupling: Introduction of various groups using organostannanes.

In all these cases, the C-F bond is expected to remain intact, providing a handle for potential subsequent transformations under different reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the C-F bond can be selectively targeted under conditions that favor nucleophilic aromatic substitution. For SNAr reactions, the reactivity order is the reverse of that for metal-catalyzed couplings: C–F > C–Cl > C–Br > C–I. nih.gov The highly electronegative fluorine atom activates the ring towards nucleophilic attack, particularly at positions ortho and para to electron-withdrawing groups. While the acetimidamide or nitrile group is not a strong electron-withdrawing group itself, forcing conditions (e.g., strong nucleophiles, high temperatures) could potentially facilitate substitution at the C-4 position, leaving the C-Br bond untouched.

This orthogonal reactivity provides a powerful tool for the stepwise and regioselective functionalization of the 3-bromo-4-fluorophenyl scaffold, enabling the synthesis of diverse and complex derivatives.

The following table summarizes the expected regioselectivity for reactions on the 3-bromo-4-fluorophenyl ring system.

| Reaction Type | Typical Reagents/Catalyst | Reactive Site | Expected Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Boronic Acid (R-B(OH)₂) | C-Br | Selective formation of C-R bond at position 3 |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine (R₂NH) | C-Br | Selective formation of C-N bond at position 3 |

| Sonogashira Coupling | Pd/Cu Catalyst, Terminal Alkyne (R-C≡CH) | C-Br | Selective formation of C-C≡C-R bond at position 3 |

| Heck Coupling | Pd Catalyst, Alkene | C-Br | Selective formation of C-alkenyl bond at position 3 |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, RS⁻), Heat | C-F | Selective substitution of fluorine at position 4 |

Reactivity and Chemical Transformations of the Acetimidamide Core

General Reactivity Patterns of Acetimidamides and Related Amidine Systems

Amidines, characterized by the RC(=NR')NR''R''' functional group, are considered nitrogen analogues of carboxylic acids and their derivatives. libretexts.org The acetimidamide core, -C(=NH)NH₂, exhibits a rich and varied reactivity profile.

Basicity : Amidines are significantly more basic than their amide counterparts. Protonation occurs readily on the sp²-hybridized imino nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms. libretexts.org This high basicity is a cornerstone of their chemical character.

Nucleophilicity and Electrophilicity : The amidine functional group possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles. Conversely, the central carbon atom, double-bonded to one nitrogen and single-bonded to another, is electrophilic due to the electron-withdrawing nature of the nitrogen atoms. patsnap.com This electrophilic carbon is susceptible to attack by various nucleophiles.

Tautomerism : Unsubstituted or monosubstituted amidines can exist as tautomers, which can influence their reactivity in various transformations.

Synthetic Utility : The dual reactivity of amidines makes them valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. escholarship.org They can participate in a variety of cyclization and cycloaddition reactions.

Reactions Involving the Imidamide Functionality of 2-(3-Bromo-4-fluorophenyl)acetimidamide

The imidamide functionality is the primary site for transformations involving the core structure of the molecule.

The electrophilic carbon of the C=N double bond is a key site for nucleophilic attack, analogous to the carbonyl carbon in amides. patsnap.comstudylib.net This attack leads to a tetrahedral intermediate, which can then undergo further reaction.

Hydrolysis : Under acidic or basic conditions, the acetimidamide group can be hydrolyzed. In an acidic medium, the imino nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by a water molecule. patsnap.com In basic media, a hydroxide (B78521) ion directly attacks the electrophilic carbon. patsnap.com Both pathways ultimately lead to the cleavage of the C-N bonds, yielding the corresponding carboxylic acid (2-(3-bromo-4-fluorophenyl)acetic acid) and ammonia (B1221849). nih.govlibretexts.org

Reaction with Organometallic Reagents : Strong nucleophiles such as Grignard (RMgX) and organolithium (RLi) reagents are expected to add to the electrophilic carbon of the imidamide group. chemistrysteps.comlibretexts.org This reaction is analogous to the addition of these reagents to nitriles, which forms an intermediate imine anion. chemistrysteps.com Subsequent acidic workup would hydrolyze the intermediate, likely forming a ketone. The initial addition of the organometallic reagent would produce a tetrahedral intermediate that cannot undergo a second addition due to the presence of a negative charge on the nitrogen. chemistrysteps.com

Reduction by Complex Metal Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetimidamide group. chem-station.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond. libretexts.orglibretexts.org This process is similar to the reduction of amides and nitriles, which typically yields the corresponding amine. libretexts.orgchem-station.com For this compound, this would result in the formation of 2-(3-bromo-4-fluorophenyl)ethan-1,2-diamine.

The nitrogen atoms of the acetimidamide group, being nucleophilic, can react with various electrophiles, such as alkylating and acylating agents. For an N-unsubstituted amidine, reaction can occur at either the amino (-NH₂) or the imino (=NH) nitrogen, leading to potential regiochemical complexity. The outcome is often dependent on the specific substrate, the nature of the electrophile, and the reaction conditions (e.g., base, solvent). beilstein-journals.orgd-nb.info

Alkylation : The introduction of an alkyl group can occur at either nitrogen atom. The regioselectivity of this process is influenced by factors such as the relative nucleophilicity of the two nitrogen atoms and the thermodynamic stability of the resulting products. d-nb.info The use of different bases, such as sodium hydride versus butyllithium, can significantly alter the site of alkylation. nih.govnih.gov

Acylation : Reaction with acylating agents (e.g., acid chlorides, anhydrides) would lead to N-acylated amidine derivatives. Similar to alkylation, the reaction can potentially occur at either nitrogen, and the regioselectivity would be a key consideration in synthetic applications.

| Electrophile (E+) | Potential Site of Attack | Resulting Structure | Notes |

|---|---|---|---|

| Alkyl Halide (R-X) | Amino (-NH₂) Nitrogen | R-NH-C(CH₂Ar)=NH | Product is an N¹-alkylated acetimidamide. |

| Imino (=NH) Nitrogen | H₂N-C(CH₂Ar)=N-R | Product is an N²-alkylated acetimidamide. Often exists in equilibrium with its tautomer. | |

| Acyl Chloride (RCOCl) | Amino (-NH₂) Nitrogen | RCO-NH-C(CH₂Ar)=NH | Product is an N¹-acylated acetimidamide. |

| Imino (=NH) Nitrogen | H₂N-C(CH₂Ar)=N-COR | Product is an N²-acylated acetimidamide. |

Ar represents the (3-Bromo-4-fluorophenyl) moiety.

Amidines are known to participate in various cycloaddition reactions, serving as versatile components for synthesizing heterocyclic systems. escholarship.orgmdpi.com Arynes, such as benzyne, are highly reactive intermediates that readily engage in cycloadditions. youtube.com

Known Amidine Cycloadditions : Amidines have been shown to react as 2π components in [3+2] cycloadditions with partners like acyl azides. mdpi.com They also participate in inverse electron demand Diels-Alder [4+2] reactions with electron-deficient heterodienes like triazines and tetrazines. escholarship.org

Aryne Cycloadditions : Arynes are excellent dienophiles and dipolarophiles, undergoing [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. nih.govnih.gov For instance, [2+2] cycloadditions of arynes with enamides have been reported. nih.gov

Potential [2+2] Cycloaddition with Arynes : While specific literature detailing a [2+2] cycloaddition between an unsubstituted acetimidamide and an aryne is scarce, the known reactivity of both species suggests such a reaction could be plausible. The C=N bond of the amidine could potentially act as the 2π component, reacting with the aryne to form a highly strained four-membered ring intermediate. This reaction would be analogous to the known [2+2] cycloadditions of arynes with other double-bond systems. nih.gov However, without direct experimental evidence, this remains a hypothetical pathway.

Reactivity of the Halogenated Phenyl Moiety in this compound

The phenyl ring of the molecule is subject to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. chemistrytalk.org The position of the incoming electrophile is determined by the directing effects of the three substituents already present on the ring.

The rate and regioselectivity of EAS reactions are governed by the electronic properties of the substituents on the aromatic ring. Substituents are classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgyoutube.com

Analysis of Substituent Effects :

-CH₂-acetimidamide group (at C1) : This group is connected to the ring via a methylene (B1212753) spacer. It behaves as an alkyl group, which is an electron-donating group (EDG) through induction. Alkyl groups are classified as activating and ortho-, para-directing . studylib.netyoutube.com

Fluorine (at C4) : Similar to bromine, fluorine is a halogen and is therefore deactivating and ortho-, para-directing . libretexts.orgpressbooks.pub

Predicting Regioselectivity : When multiple substituents are present, the most strongly activating group generally controls the position of substitution. youtube.comwou.edu In this molecule, the alkyl-like group at C1 is the only activating group, while both halogens are deactivating. Therefore, the directing effect of the -CH₂-acetimidamide group will be dominant.

This group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The para-position (C4) is already occupied by fluorine.

The ortho-position (C2) is adjacent to the bulky alkyl-like group and the bromine atom, making it sterically hindered.

The ortho-position (C6) is less sterically hindered.

Considering the combined electronic and steric influences, electrophilic attack is most likely to occur at the C6 position . Substitution at C2 would be a minor product due to significant steric hindrance between the C1 and C3 substituents. wou.edu Substitution at C5 is electronically disfavored by all three directing groups.

| Position | Effect of -CH₂R (at C1) | Effect of -Br (at C3) | Effect of -F (at C4) | Overall Likelihood |

|---|---|---|---|---|

| C2 | Ortho (Activating) | - | Meta (Deactivating) | Possible but sterically hindered |

| C5 | Meta (Deactivating) | Ortho (Deactivating) | Ortho (Deactivating) | Unlikely |

| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Most Likely Product |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 3-bromo-4-fluorophenyl ring of this compound is substituted with two halogen atoms, making it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withe drawing groups on the aromatic ring.

In the case of this compound, both bromine and fluorine can act as leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon. The presence of the bromo substituent and the acetimidamide group can also influence the regioselectivity of the substitution.

Common nucleophiles used in SNAr reactions with aryl halides include alkoxides, thiolates, and amines. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For this compound, the carbon-bromine bond is the typical site of reaction. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. The acetimidamide group is generally expected to be stable under the typical conditions of a Suzuki coupling reaction.

A generalized scheme for the Suzuki coupling of this compound is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | R-B(OH)2 | Pd(PPh3)4 | Na2CO3 | 2-(3-R-4-fluorophenyl)acetimidamide |

Table 1: Generalized Suzuki Coupling Reaction

Sonogashira Coupling:

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.netacs.org This reaction would allow for the introduction of an alkynyl group at the 3-position of the phenyl ring of this compound. The reaction conditions are generally mild and tolerate a variety of functional groups. nih.gov

A generalized scheme for the Sonogashira coupling of this compound is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | R-C≡CH | Pd(PPh3)2Cl2 | CuI | Et3N | 2-(3-(R-C≡C)-4-fluorophenyl)acetimidamide |

Table 2: Generalized Sonogashira Coupling Reaction

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for functionalization and derivatization, enabling the synthesis of a diverse library of analogues.

Synthesis of Substituted Analogues

Substituted analogues of this compound can be synthesized through various strategies targeting both the aromatic ring and the acetimidamide moiety. As discussed in the previous section, the bromine atom is a key site for modification via metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 3-position.

Furthermore, the nitrogen atoms of the acetimidamide group can potentially be alkylated or acylated under suitable conditions, leading to N-substituted derivatives. The reactivity of the amidine nitrogen atoms as nucleophiles is a known characteristic of this functional group. semanticscholar.org

Conversion to Other Functional Groups

The acetimidamide functional group in this compound can be converted into other functional groups through various chemical transformations.

Hydrolysis to Amides: Amidines can be hydrolyzed under acidic or basic conditions to yield the corresponding amides. In the case of this compound, hydrolysis would lead to the formation of 2-(3-bromo-4-fluorophenyl)acetamide. This transformation can be useful for introducing an amide functionality, which is a common motif in many biologically active molecules. chemguide.co.uk

Reduction to Amines: The acetimidamide group can be reduced to the corresponding diamine or, more commonly, the related amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for the reduction of the carbon-nitrogen double bond in the amidine core. youtube.commasterorganicchemistry.com This would convert the acetimidamide moiety into an ethylamine (B1201723) derivative.

Cyclization Reactions: Amidines are valuable precursors for the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net Depending on the reaction partner, the acetimidamide group can participate in cyclization reactions to form five- or six-membered rings containing nitrogen atoms, such as imidazoles, pyrimidines, or triazines. semanticscholar.orgresearchgate.net

Mechanistic Investigations of Key Reactions of this compound

Reaction Pathway Elucidation

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the 3-bromo-4-fluorophenyl ring would proceed through the formation of a negatively charged intermediate known as a Meisenheimer complex. The nucleophile would attack the carbon atom bearing either the fluorine or the bromine atom. The presence of the other halogen and the acetimidamide group would influence the stability of the respective Meisenheimer complexes, thereby determining the regioselectivity of the substitution. The subsequent departure of the halide ion restores the aromaticity of the ring.

Metal-Catalyzed Cross-Coupling (Suzuki and Sonogashira): The catalytic cycles for Suzuki and Sonogashira couplings are well-documented. For the Suzuki coupling, the mechanism typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The Sonogashira coupling follows a similar catalytic cycle, with the key difference being the involvement of a copper co-catalyst that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.govresearchgate.net

Reactions of the Acetimidamide Group: The reactions involving the acetimidamide moiety, such as hydrolysis or reduction, would follow established pathways for these functional group transformations. For instance, acid-catalyzed hydrolysis would involve protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the amidine carbon. A series of proton transfers and elimination of ammonia would then lead to the corresponding amide.

Identification of Intermediates in the

While specific experimental studies detailing the reaction intermediates of this compound are not extensively documented in publicly available literature, the chemical behavior of the acetimidamide core can be inferred from the well-established reactivity of the amidine functional group. The reactivity of this core is significantly influenced by the electrophilic carbon atom of the imine and the nucleophilic nitrogen atoms. Reactions involving the acetimidamide moiety are expected to proceed through several key types of intermediates, which are central to its chemical transformations.

The primary transformations of the acetimidamide group involve reactions such as hydrolysis and cyclization, which are fundamental in both synthetic chemistry and metabolic processes. The intermediates in these reactions are typically transient species that are not isolated but are crucial for the progression of the reaction.

One of the most common reactions of amidines is hydrolysis, which can occur under both acidic and basic conditions, to yield the corresponding amide or carboxylic acid. This process is understood to proceed through a tetrahedral intermediate. researchgate.netnih.gov Under acidic conditions, the imine nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. This intermediate is unstable and undergoes further proton transfer and elimination of ammonia or an amine to yield the corresponding amide, which can be further hydrolyzed to the carboxylic acid.

In cyclization reactions, the acetimidamide group can act as a key building block for the synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.net The nature of the intermediates in these reactions is diverse and depends on the specific reactants and reaction conditions. For instance, in reactions with α,β-unsaturated compounds, a Michael-type addition can occur, leading to an initial adduct that can then cyclize. Similarly, condensation reactions with bifunctional reagents can lead to the formation of various heterocyclic rings, with the intermediates being acyclic condensation products that subsequently undergo intramolecular cyclization.

The electronic properties of the 3-bromo-4-fluorophenyl substituent are expected to influence the stability and reactivity of these intermediates. The electron-withdrawing nature of the bromine and fluorine atoms can enhance the electrophilicity of the acetimidamide carbon, potentially accelerating nucleophilic attack and influencing the rates of formation of the tetrahedral and other intermediates.

Below is a data table summarizing the plausible intermediates in the key reactions of the this compound core.

| Reaction Type | Intermediate | Description |

| Acid-Catalyzed Hydrolysis | Protonated Acetimidamide | The reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. |

| Tetrahedral Intermediate | A water molecule acts as a nucleophile, attacking the electrophilic carbon to form a tetrahedral intermediate. This species is characterized by a central carbon atom bonded to the phenylacetyl group, a hydroxyl group, and two amino groups. | |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | A hydroxide ion directly attacks the imine carbon, leading to the formation of a tetrahedral intermediate without prior protonation. |

| Cyclization Reactions | Acyclic Adducts | In reactions with electrophilic reagents, such as in the synthesis of heterocyclic rings, the initial step often involves the formation of an acyclic adduct through nucleophilic attack by one of the nitrogen atoms of the acetimidamide group. |

| Cyclized Intermediates | The acyclic adducts can then undergo intramolecular cyclization to form a cyclic intermediate, which may then undergo further transformations, such as aromatization, to yield the final heterocyclic product. |

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structural Determination and ConformationThe precise three-dimensional arrangement of atoms, bond lengths, bond angles, and overall conformation in the solid state can only be determined through X-ray crystallographic analysis of a suitable crystal of the compound. Such structural data has not been found in published literature.

Due to the absence of this foundational data, the creation of the requested article with the specified level of scientific detail and accuracy is not feasible at this time.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and geometry of molecules. nih.govnih.govresearchgate.net These methods can accurately predict various molecular properties, offering a detailed understanding of the compound's characteristics.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net For "2-(3-Bromo-4-fluorophenyl)acetimidamide," this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis is also essential to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. For flexible molecules, identifying the global minimum energy conformer is critical as it represents the most likely structure of the molecule under normal conditions. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.91 Å |

| C-F Bond Length | 1.35 Å |

| C=N Bond Length (imidamide) | 1.28 Å |

| C-N Bond Length (imidamide) | 1.34 Å |

| Phenyl Ring C-C-C Angle | ~120° |

Once the geometry is optimized, various electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. nih.govajchem-a.com It helps in identifying the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attacks, respectively. ajchem-a.com For "this compound," the MEP map would likely show negative potential around the fluorine and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms. nih.gov

Table 2: Calculated Electronic Properties for this compound Note: This data is illustrative and based on typical values for similar organic molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Computational methods can also be employed to predict the mechanisms of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. rsc.org Characterizing these transition states provides valuable information about the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational stability and dynamics of "this compound." nih.gov These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target, and can help to understand its flexibility and the accessibility of different conformations. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective in predicting various spectroscopic parameters. nih.gov For "this compound," theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. researchgate.netnih.gov For "this compound," QTAIM analysis can provide a detailed description of the nature of the covalent bonds within the molecule and can also be used to identify and characterize weaker non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for understanding its crystal packing and interactions with other molecules. researchgate.netbohrium.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics (without biological context)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov This approach allows for the prediction of properties for new or unsynthesized compounds, relying solely on their molecular structure. nih.gov While direct QSPR studies focusing on this compound in a non-biological context are not extensively detailed in publicly available literature, the principles of QSPR can be applied to predict its various physicochemical characteristics. Such predictions are valuable in materials science, chemical engineering, and environmental chemistry for understanding and modeling the behavior of a compound. researchgate.net

A typical QSPR study involves several key stages: the generation of molecular descriptors, the selection of relevant descriptors, the development of a mathematical model, and rigorous validation of that model. nih.gov

Molecular Descriptor Calculation

The initial step in QSPR modeling is the calculation of a wide array of molecular descriptors from the two-dimensional and three-dimensional structure of this compound. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors: These descriptors quantify aspects of molecular shape, size, and branching based on the connectivity of atoms within the molecule (its graph representation). Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors describe the spatial arrangement of the molecule. They include molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential maps. scilit.com

Physicochemical Descriptors: Properties like molar refractivity (MR) and topological polar surface area (TPSA) are often included as descriptors themselves, as they are known to correlate with other properties of interest. nih.gov

An illustrative set of calculated molecular descriptors for this compound is presented in the table below.

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in a QSPR study. Actual values would be determined using specialized computational chemistry software.

Model Development and Predictive Analytics

Once a comprehensive set of descriptors is calculated for a training set of diverse molecules (including the target compound or structurally similar ones), statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique where a linear equation is developed to relate a specific property (e.g., boiling point, solubility, density) to a selection of the most influential molecular descriptors. nih.gov

For instance, a hypothetical MLR model to predict the aqueous solubility (LogS) of compounds similar to this compound might take the following form:

LogS = β₀ + β₁ (LogP) + β₂ (TPSA) + β₃ (MW) + ... + ε

Where:

LogS is the predicted aqueous solubility.

LogP, TPSA, MW are selected molecular descriptors.

β₀, β₁, β₂, β₃ are coefficients determined by the regression analysis.

ε is the error term.

More advanced methods, such as artificial neural networks (ANN) or support vector machines (SVM), can also be used to capture more complex, non-linear relationships between the descriptors and the property. researchgate.net

The predictive power and robustness of the developed QSPR model are assessed through rigorous validation techniques. This typically involves using an external test set of compounds (not used during model training) to evaluate how well the model generalizes to new chemical structures. Statistical metrics such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are used to quantify the model's performance. nih.gov

The table below illustrates a hypothetical QSPR model for predicting boiling point, along with its statistical validation metrics.

Table 2: Example of a Hypothetical QSPR Model for Boiling Point Prediction

| Property Modeled | Model Equation (Illustrative) | R² (Training Set) | Q² (Cross-Validation) | RMSE (Test Set) |

|---|

Note: This table is for illustrative purposes only. The equation and statistical values are hypothetical.

Through such validated models, it becomes possible to generate reliable predictions for the physicochemical properties of this compound, providing valuable data for its potential applications in various chemical and material science fields without the need for extensive and time-consuming experimental measurements. researchgate.netnih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to fulfill the detailed article structure requested. The synthesis, characterization, and application of this exact molecule are not extensively documented in published, peer-reviewed sources.

While the broader classes of compounds to which it belongs (acetimidamides, bromo-fluoro-phenyl derivatives) are utilized in various aspects of organic synthesis, information detailing the specific roles of this compound as a precursor in heterocyclic chemistry, a building block for complex architectures, a component in multicomponent reactions, or in catalyst and ligand development could not be located.

General synthetic methodologies exist that could theoretically involve this compound. For instance, the Pinner synthesis is a classical method for preparing pyrimidines via the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Similarly, multicomponent reactions (MCRs) are a well-established strategy for efficiently building molecular complexity in a single step. researchgate.net However, no specific examples or research findings detailing the application of this compound in these or other outlined synthetic strategies were found in the available literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.

Role as a Chemical Synthon in Advanced Organic Synthesis

The acetimidamide group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to the corresponding acetamide (B32628) or carboxylic acid, or it can be used as a precursor for the synthesis of nitrogen-containing heterocycles. The presence of the imine and amine functionalities within the same group allows for a range of reactions, including cyclization and condensation reactions.

The 3-bromo-4-fluorophenyl ring offers multiple reaction sites for synthetic elaboration. The bromine atom can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the reactivity of the aromatic ring and can be a site for specific transformations under certain conditions.

The synthesis of the direct precursor, 2-(3-bromo-4-fluorophenyl)acetonitrile (B1286807), is a key step in obtaining the target acetimidamide. This nitrile is commercially available and can be synthesized through various laboratory methods. A plausible and well-established method for the conversion of the nitrile to the acetimidamide is the Pinner reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (a Pinner salt), which can then be treated with ammonia (B1221849) to yield the desired acetimidamide. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) |

|---|---|---|

| Acetimidamide | Hydrolysis | 2-(3-Bromo-4-fluorophenyl)acetamide, 2-(3-Bromo-4-fluorophenyl)acetic acid |

| Acetimidamide | Cyclization | Nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles) |

| Bromine Atom | Suzuki Coupling | Biaryl compounds |

| Bromine Atom | Heck Coupling | Substituted styrenes |

Role As a Chemical Synthon in Advanced Organic Synthesis

Role in Catalyst or Ligand Development

Exploration as Organocatalysts

Organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small organic molecules to accelerate chemical reactions. The investigation of new organocatalysts is an active area of research.

A comprehensive search of the scientific literature reveals no specific studies on the exploration or application of 2-(3-bromo-4-fluorophenyl)acetimidamide as an organocatalyst. While some amide- and imine-containing molecules have been investigated for their catalytic activities, there is currently no published research that details the use of this particular compound in an organocatalytic context. Therefore, any discussion of its potential in this area would be purely speculative and is beyond the scope of this fact-based article.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes for the Target Compound

The synthesis of arylacetimidamides, such as 2-(3-bromo-4-fluorophenyl)acetimidamide, traditionally relies on multi-step sequences. A common approach involves the conversion of the corresponding arylacetonitrile. One of the most established methods for this transformation is the Pinner reaction, which proceeds via an imino ester salt (a Pinner salt) formed by the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.orgucla.edu Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.org

Future research could focus on developing more direct and efficient synthetic strategies. For instance, exploring transition metal-catalyzed methods for the direct amination of nitriles could offer a more atom-economical route. mdpi.comresearchgate.net Catalytic systems based on copper or other transition metals have shown promise in the synthesis of N-substituted amidines from nitriles and amines. mdpi.comresearchgate.net Adapting these methods for the synthesis of unsubstituted amidines from ammonia under mild conditions would be a significant advancement.

Another avenue for exploration is the development of one-pot multicomponent reactions. researchgate.net These strategies, which combine multiple starting materials in a single reaction vessel to form a complex product, can significantly improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net A potential multicomponent approach for this compound could involve the in-situ generation of the corresponding nitrile followed by a direct amination step.

The table below outlines potential synthetic routes that warrant further investigation.

| Synthetic Route | Description | Potential Advantages | Key Research Challenges |

| Optimized Pinner Reaction | Refinement of the traditional Pinner synthesis using modern catalysts and reaction conditions to improve yield and reduce reaction times. | Well-established methodology. | Harsh acidic conditions, potential for side reactions. |

| Transition Metal-Catalyzed Amination | Direct conversion of 2-(3-bromo-4-fluorophenyl)acetonitrile (B1286807) to the target amidine using a transition metal catalyst and an ammonia source. | High atom economy, potentially milder reaction conditions. | Catalyst development, optimization of reaction parameters. |

| Multicomponent Reactions | A one-pot synthesis involving the starting aryl halide, a cyanide source, and an ammonia source. | Increased efficiency, reduced waste. | Identification of compatible catalysts and reaction conditions. |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The reactivity of this compound is largely unexplored. The presence of multiple functional groups—the bromo and fluoro substituents on the aromatic ring and the reactive amidine moiety—suggests a rich and complex chemical behavior.

Future research should investigate the potential for this compound to participate in novel chemical transformations. For example, the amidine group can act as a versatile synthon in the synthesis of various heterocyclic compounds, such as imidazoles, pyrimidines, and triazines. researchgate.net The specific substitution pattern of the phenyl ring could influence the regioselectivity of these cyclization reactions, leading to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.com This would allow for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies. The interplay between the reactivity of the amidine group and the potential for cross-coupling at the bromine site could lead to interesting and unforeseen chemical transformations.

Advanced Computational Modeling Applications for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov In the context of this compound, advanced computational modeling can be applied to several key areas.

Firstly, quantum chemical calculations can be used to elucidate the electronic structure of the molecule. researchgate.net This includes determining the molecular orbital energies, charge distribution, and the impact of the bromo and fluoro substituents on the aromaticity and reactivity of the phenyl ring. researchgate.netacs.org Such studies can provide insights into the molecule's stability, preferred conformations, and potential reaction pathways.

Secondly, molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov This in-silico screening can help to identify potential therapeutic applications for this class of compounds.

Finally, computational models can be used to predict the spectroscopic properties of the molecule, such as its NMR and IR spectra. These theoretical predictions can aid in the characterization and identification of the compound and its reaction products.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. | Molecular geometry, orbital energies, charge distribution, reactivity indices. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. | Preferred conformations, interaction with solvent molecules, binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity. | Correlation between molecular structure and biological activity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards the adoption of continuous flow and automated synthesis technologies. nih.goveuropa.eu These approaches offer several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for high-throughput synthesis. europa.eunih.gov

Future research should focus on developing a continuous flow synthesis of this compound. nih.govrsc.org This would involve translating a batch synthesis protocol to a flow chemistry setup, which requires careful optimization of reaction parameters such as temperature, pressure, and residence time. europa.eu The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.

Furthermore, the integration of the synthesis with automated platforms would enable the rapid and parallel synthesis of a library of derivatives. chemrxiv.orgnih.gov This would be particularly valuable for medicinal chemistry applications, where the synthesis and screening of a large number of compounds are often required to identify lead candidates.

Further Development of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are becoming increasingly important in chemical synthesis. mdpi.com Future research on this compound should aim to develop more sustainable and environmentally friendly synthetic methods.

This could involve the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. rsc.org The development of catalytic methods that operate under milder conditions and with lower catalyst loadings would also contribute to a more sustainable process. nih.gov

Enzymatic catalysis offers a particularly attractive approach for green synthesis. nih.gov While the direct enzymatic synthesis of amidines is not yet well-established, research in this area could lead to highly selective and environmentally benign synthetic routes.

Another important aspect of green chemistry is the reduction of waste. mdpi.com The development of synthetic routes with high atom economy, such as multicomponent reactions, and the implementation of efficient purification techniques that minimize solvent usage are key goals for future research.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based resources. |

| Catalysis | Employing catalytic methods to reduce energy consumption and waste. |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents and minimizing their use. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Q & A

Q. Table 1. Comparative Reactivity of Halogen-Substituted Acetimidamides

| Compound | Halogen Position | Yield in Suzuki Coupling (%) | LogP |

|---|---|---|---|

| 2-(3-Bromo-4-Fluorophenyl) | 3-Br, 4-F | 85–92 | 2.1 |

| 2-(4-Chloro-2-Fluorophenyl) | 4-Cl, 2-F | 72–78 | 1.8 |

| Data derived from patents and synthesis studies |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2 (24 h, 25°C) | 15 | De-brominated product |

| pH 9 (24 h, 25°C) | 40 | Hydrolyzed imidamide |

| Light (48 h) | 5 | None detected |

| Based on stability studies of analogous compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.